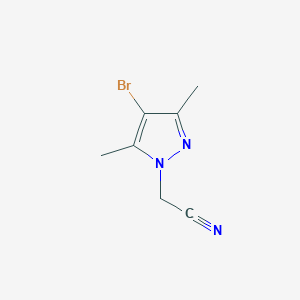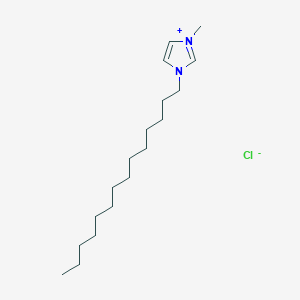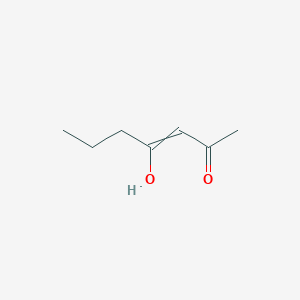
4-Hydroxyhept-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyhept-3-en-2-one is a chemical compound that belongs to the family of α,β-unsaturated ketones. This compound is commonly used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 4-Hydroxyhept-3-en-2-one is not fully understood. However, it is believed that this compound acts as an electrophile and undergoes Michael addition reactions with various nucleophiles. This reaction can lead to the formation of various adducts, which can have different biological activities.
Biochemical And Physiological Effects
4-Hydroxyhept-3-en-2-one has been shown to have various biochemical and physiological effects. This compound has been reported to have anti-inflammatory and anti-tumor activities. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Hydroxyhept-3-en-2-one in lab experiments is its high reactivity. This compound can undergo various reactions with different nucleophiles, which can lead to the formation of different adducts. However, one of the limitations of using this compound is its instability. 4-Hydroxyhept-3-en-2-one can easily undergo oxidation and degradation, which can affect the accuracy of the experimental results.
Future Directions
There are several future directions for the study of 4-Hydroxyhept-3-en-2-one. One of the areas of interest is the development of new synthetic methods for this compound. Another area of interest is the investigation of the biological activities of the adducts formed by the reaction of 4-Hydroxyhept-3-en-2-one with different nucleophiles. Additionally, the potential applications of this compound in drug discovery and development are also an area of future research.
Conclusion:
In conclusion, 4-Hydroxyhept-3-en-2-one is a unique chemical compound that has potential applications in various scientific fields. Its high reactivity and ability to undergo various reactions make it a valuable tool for synthetic chemistry. The investigation of its biological activities and potential applications in drug discovery and development are areas of future research.
Synthesis Methods
The synthesis of 4-Hydroxyhept-3-en-2-one can be achieved through various methods. One of the most commonly used methods is the aldol condensation of hept-2-en-4-one and formaldehyde. This reaction is catalyzed by a base, such as potassium hydroxide, and yields 4-Hydroxyhept-3-en-2-one as the final product. Other methods, such as the Wittig reaction and the Michael addition, have also been used for the synthesis of this compound.
Scientific Research Applications
4-Hydroxyhept-3-en-2-one has been extensively studied for its potential applications in various scientific fields. This compound has been used as a precursor for the synthesis of other compounds, such as chiral β-hydroxyketones and α,β-unsaturated carboxylic acids. It has also been used as a starting material for the synthesis of natural products, such as (+)-saxitoxin and (+)-neopeltolide.
properties
CAS RN |
188677-56-7 |
|---|---|
Product Name |
4-Hydroxyhept-3-en-2-one |
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-hydroxyhept-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-3-4-7(9)5-6(2)8/h5,9H,3-4H2,1-2H3 |
InChI Key |
PWQOIZZJCSSHEV-UHFFFAOYSA-N |
SMILES |
CCCC(=CC(=O)C)O |
Canonical SMILES |
CCCC(=CC(=O)C)O |
synonyms |
3-Hepten-2-one, 4-hydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



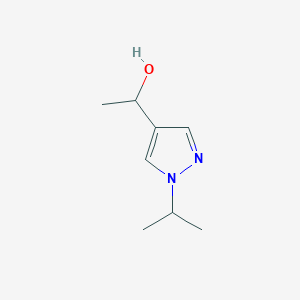

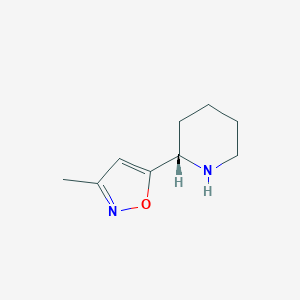

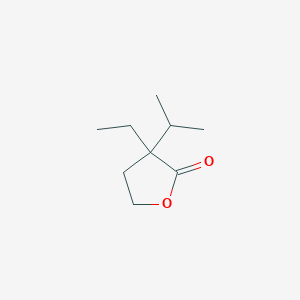
![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)





